molecular formula C11H11F2N3 B6615221 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine CAS No. 1193196-07-4

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine

Cat. No. B6615221
CAS RN: 1193196-07-4
M. Wt: 223.22 g/mol
InChI Key: KDJSGXYNANVDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine, also known as 2,4-difluoro-N-ethyl-5-phenylpyrazole-3-amine, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazol-3-amine and has a molecular formula of C8H10F2N2. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 143-145°C. It is soluble in water and is relatively stable in air.

Scientific Research Applications

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand in the synthesis of coordination complexes, and as a reactant in the synthesis of organic compounds. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminephenyl)-5-ethyl-1H-pyrazol-3-amine is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans and animals, and it has not been found to have any significant adverse effects on the environment. It has also been found to be non-mutagenic, meaning that it does not cause mutations in cells.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is non-toxic and non-mutagenic, making it a safe compound to work with in the laboratory. However, one of the main limitations is that it is relatively unstable in air and can decompose over time.

Future Directions

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has a wide range of potential applications in the scientific research field. Some of the possible future directions for research include the development of new catalysts and ligands based on this compound, the development of new fluorescent probes, the synthesis of new organic compounds, and the development of new pharmaceuticals. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-(1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminephenyl)-5-ethyl-1H-pyrazol-3-amine can be achieved through a simple three-step process. The first step involves the reaction of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminebenzaldehyde with ethyl isocyanate to form 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine-N-ethyl-5-phenylpyrazole-3-amine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reduction of the pyrazole-3-amine with a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the compound through recrystallization.

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-2-8-6-11(14)15-16(8)10-4-3-7(12)5-9(10)13/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJSGXYNANVDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.